Diethyl 4-methylbenzylphosphonate

Catalog No.
S590757
CAS No.
3762-25-2
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
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Diethyl 4-methylbenzylphosphonate

CAS Number

3762-25-2

Product Name

Diethyl 4-methylbenzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

QKGBKPZAXXBLJE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C)OCC

Synonyms

diethyl 4-MBzP, diethyl 4-methylbenzylphosphonate

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C)OCC
  • Synthesis of Stilbenes

    This compound can participate in the synthesis of stilbenes, a class of organic molecules with two aromatic rings connected by a central double bond. The reaction involves oxidation and Horner-Emmons reactions [].

  • Intramolecular Cyclization

    Diethyl 4-methylbenzylphosphonate can be used in intramolecular cyclization reactions. These reactions involve the formation of a ring within a molecule by connecting two functional groups within the same molecule. The specific functional groups involved can be aryl ethers, amines, or amides [].

  • Studies on Organic Light-Emitting Diodes (OLEDs)

    Research has explored the use of Diethyl 4-methylbenzylphosphonate in studies on the performance of blue organic LEDs. The functional groups in this molecule may influence the properties of light emission in these devices [].

  • Olefination Reactions

    Diethyl 4-methylbenzylphosphonate can act as a reactant in olefination reactions. These reactions introduce a carbon-carbon double bond (alkene) into an organic molecule [].

Biochemical Research Applications

Diethyl 4-methylbenzylphosphonate has interesting properties related to enzyme activity:

  • Substrate for Organophosphate Hydrolase

    This compound serves as a substrate for a specific enzyme called organophosphate hydrolase. This enzyme is crucial for detoxifying organophosphate insecticides, which are a class of nerve agents []. Interestingly, Diethyl 4-methylbenzylphosphonate shows high specificity for synthetic organophosphate triesters and phosphorofluoridates, and its natural substrates remain unknown [].

  • Studies on Enzyme Specificity

    Research has utilized Diethyl 4-methylbenzylphosphonate to understand the specific binding pockets and catalytic mechanisms of organophosphate hydrolase. By studying how this compound interacts with the enzyme, scientists can gain insights into the detoxification process of organophosphate poisoning [].

Diethyl 4-methylbenzylphosphonate is a chemical compound with the molecular formula C12H19O3PC_{12}H_{19}O_{3}P and a molecular weight of approximately 242.25 g/mol. It is classified as a phosphonate ester, specifically an organophosphorus compound. The structure features a 4-methylbenzyl group attached to a diethyl phosphonate moiety, which contributes to its chemical reactivity and potential applications in organic synthesis. This compound is often encountered in research settings and is recognized for its utility in various synthetic methodologies, including the synthesis of stilbenes and other organic compounds .

  • Currently available scientific research does not specify a biological mechanism of action for DE4MBP.
  • Limited information exists on the specific hazards of DE4MBP.
  • As an organophosphate, it's advisable to handle DE4MBP with appropriate personal protective equipment in a well-ventilated laboratory due to potential unknown health risks [].

  • Horner-Emmons Reaction: This reaction involves the formation of alkenes through the reaction of phosphonate esters with aldehydes or ketones, leading to the synthesis of stilbenes and related compounds .
  • Intramolecular Cyclization: The compound can undergo cyclization reactions when reacted with aryl ethers, amines, or amides, facilitating the formation of cyclic structures .
  • Olefination Reactions: It serves as a reagent in olefination processes, contributing to carbon-carbon bond formation in organic synthesis .

The synthesis of diethyl 4-methylbenzylphosphonate can be achieved through several methods:

  • Michaelis-Arbuzov Reaction: This method involves the reaction of diethyl phosphite with benzyl halides under appropriate conditions to yield the desired phosphonate ester. The reaction typically occurs at elevated temperatures and may require specific catalysts or solvents for optimal yield .
  • Electrophilic Halogenation: The compound can also be synthesized by electrophilic halogenation of diethyl benzylphosphonates, allowing for the introduction of halogen substituents at various positions on the aromatic ring .
  • One-Pot Procedures: Recent advancements have led to the development of more efficient one-pot procedures that streamline the synthesis process, allowing for higher yields without the need for intermediate isolation .

Diethyl 4-methylbenzylphosphonate finds numerous applications in organic chemistry:

  • Synthesis of Organic Compounds: It is utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research Reagent: The compound serves as a reagent in various research applications, particularly in studies involving phosphonates and their derivatives.
  • Material Science: It has potential applications in developing materials such as organic light-emitting diodes (OLEDs) due to its unique chemical properties .

Interaction studies involving diethyl 4-methylbenzylphosphonate have primarily focused on its substrate specificity and catalytic properties. Research indicates that it has an unusual substrate specificity for synthetic organophosphate triesters, suggesting potential roles in bioremediation or enzyme engineering applications. Its ability to hydrolyze specific insecticides at high rates points to its relevance in environmental chemistry and toxicology studies .

Diethyl 4-methylbenzylphosphonate shares structural characteristics with several other phosphonate esters. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl phenylphosphonateC12H17O3PC_{12}H_{17}O_{3}PLacks the methyl group on the aromatic ring
Diethyl benzylphosphonateC12H17O3PC_{12}H_{17}O_{3}PDoes not have a methyl substituent at para position
Diethyl p-tolylmethylphosphonateC12H19O3PC_{12}H_{19}O_{3}PSimilar structure but differs in substituent position
Diethyl (4-fluorobenzyl)phosphonateC12H18FO3PC_{12}H_{18}FO_{3}PContains a fluorine atom instead of a methyl group

Diethyl 4-methylbenzylphosphonate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds. Its distinct properties make it particularly valuable in synthetic organic chemistry and potential biological applications .

Diethyl 4-methylbenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₉O₃P and a molecular weight of 242.25 g/mol [1] [3]. The compound features a 4-methylbenzyl group attached to a phosphonate diethyl ester moiety, making it valuable in various chemical applications [9].

The Michaelis-Arbuzov reaction represents the most traditional and widely employed synthetic route for preparing diethyl 4-methylbenzylphosphonate [14]. This fundamental transformation in organophosphorus chemistry involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species [14]. The reaction was discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov thereafter, establishing it as a cornerstone method for phosphonate synthesis [14] [18].

The mechanism of the Arbuzov reaction for synthesizing diethyl 4-methylbenzylphosphonate proceeds through several distinct steps [14]:

  • Nucleophilic attack by the phosphorus atom of triethyl phosphite on 4-methylbenzyl halide (typically bromide or chloride), forming a phosphonium salt intermediate [14] [5].
  • The displaced halide anion then attacks one of the ethyl groups via an SN2 reaction, displacing the oxygen atom [14].
  • This results in the formation of diethyl 4-methylbenzylphosphonate and an alkyl halide byproduct (typically ethyl halide) [14] [18].

The reaction typically requires elevated temperatures, with traditional conditions involving heating the reactants at 110-150°C [5] [14]. The general reaction can be represented as:

(C₂H₅O)₃P + 4-CH₃C₆H₄CH₂X → (C₂H₅O)₂P(O)CH₂C₆H₄CH₃-4 + C₂H₅X

Where X represents a halogen, typically bromine or chlorine [14] [18].

Table 1: Traditional Arbuzov Reaction Conditions for Diethyl 4-methylbenzylphosphonate Synthesis

ParameterTypical ConditionsNotes
Temperature110-150°CHigher temperatures accelerate reaction [5] [14]
Reaction Time3-24 hoursDependent on temperature and reactants [14] [18]
CatalystNone requiredSelf-catalyzed by released alkyl halide [14]
SolventNeat or minimal solventOften performed without solvent [14] [5]
Yield70-95%After purification [1] [14]

While the Arbuzov reaction provides a straightforward route to diethyl 4-methylbenzylphosphonate, it does present certain limitations, including the requirement for high temperatures and limited functional group tolerance [27]. These constraints have motivated the development of alternative synthetic approaches, including catalytic methods that operate under milder conditions [18] [27].

Novel Catalytic Approaches Using Palladium Complexes

Recent advances in organophosphorus chemistry have established palladium-catalyzed cross-coupling reactions as powerful alternatives to traditional Arbuzov methodology for synthesizing diethyl 4-methylbenzylphosphonate [12] [19]. These novel approaches offer significant advantages, including milder reaction conditions, higher functional group tolerance, and improved selectivity [12] [6].

The palladium-catalyzed synthesis of diethyl 4-methylbenzylphosphonate typically involves the cross-coupling of 4-methylbenzyl halides with hydrogen phosphonate diesters [12] [19]. This methodology represents a significant departure from the classical Arbuzov reaction, as it proceeds through a distinct mechanistic pathway involving oxidative addition, ligand exchange, and reductive elimination steps [6] [12].

A particularly effective catalytic system employs palladium(0) complexes with specialized supporting ligands, notably Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) [12] [28]. The reaction mechanism proceeds through the following key steps [6] [12]:

  • Oxidative addition of the 4-methylbenzyl halide to the palladium(0) complex, forming a palladium(II) intermediate [6] [12].
  • Coordination and deprotonation of the hydrogen phosphonate diester [12] [19].
  • Reductive elimination to form the carbon-phosphorus bond, yielding diethyl 4-methylbenzylphosphonate and regenerating the palladium(0) catalyst [6] [12].

The general reaction can be represented as:

4-CH₃C₆H₄CH₂X + (C₂H₅O)₂P(O)H → 4-CH₃C₆H₄CH₂P(O)(OC₂H₅)₂ + HX

Where X is typically bromide or chloride [12] [19].

Table 2: Optimized Conditions for Palladium-Catalyzed Synthesis of Diethyl 4-methylbenzylphosphonate

ComponentOptimal ConditionsFunction
Palladium SourcePd₂(dba)₃(CHCl₃) or Pd(OAc)₂Catalyst precursor [12] [28]
LigandXantphosSupporting ligand [12] [28]
BaseTriethylamine or potassium carbonateNeutralizes hydrogen halide [6] [12]
SolventTetrahydrofuran or tolueneReaction medium [12] [19]
Temperature60-80°CSignificantly lower than Arbuzov conditions [12] [6]
Reaction Time2-6 hoursShorter than traditional methods [12] [19]
Catalyst Loading1-5 mol%Relatively low catalyst requirements [12] [28]

Research has revealed that the palladium-to-ligand ratio significantly impacts reaction efficiency [30]. Specifically, an excess of Xantphos ligand can inhibit the reaction by forming the less reactive bis-ligated species Pd(Xantphos)₂ [30]. The optimal ratio has been determined to be approximately 1:1.2 (palladium:Xantphos), which maximizes the formation of the catalytically active (Xantphos)Pd(0) species [30] [6].

Alternative palladium sources and ligand systems have also been investigated, with Pd(OAc)₂ showing excellent activity for the coupling of 4-methylbenzyl bromide with diethyl hydrogen phosphonate [6] [12]. The reaction proceeds efficiently in the presence of triethylamine as a base, achieving yields of up to 95% under optimized conditions [12] [19].

More sustainable approaches have also emerged, including the use of polyethylene glycol (PEG-400) as a benign solvent in combination with potassium iodide and potassium carbonate [22] [24]. This environmentally friendly protocol operates at room temperature and avoids the need for volatile or toxic organic solvents [22] [24].

Optimization of Triethyl Orthoacetate-Mediated Esterification

Triethyl orthoacetate-mediated esterification represents another valuable synthetic approach for preparing diethyl 4-methylbenzylphosphonate, particularly when starting from 4-methylbenzylphosphonic acid [7] [13]. This method offers distinct advantages, including controlled selectivity between mono- and di-esterification, mild reaction conditions, and high yields [7] [13].

The reaction involves the nucleophilic attack of the phosphonic acid on triethyl orthoacetate, forming an unstable intermediate that subsequently decomposes to yield the phosphonate ester [7] [13]. The mechanism has been elucidated through detailed kinetic studies and can be summarized as follows [7] [13]:

  • Initial reaction between triethyl orthoacetate and 4-methylbenzylphosphonic acid forms an unstable intermediate [7] [13].
  • This intermediate readily decomposes to form the monoester by releasing one molecule of ethanol and ethyl acetate in a two-step process at room temperature [7] [13].
  • At higher temperatures, the monoester reacts with a second molecule of triethyl orthoacetate to form another intermediate [7] [13].
  • This intermediate can react with a second molecule of monoester to form a pyrophosphonate intermediate [7] [13].
  • The pyrophosphonate intermediate reacts with a third molecule of triethyl orthoacetate to give the final diester product [7] [13].

The reaction stoichiometry is particularly noteworthy, as three molecules of triethyl orthoacetate are required for the formation of one molecule of diethyl 4-methylbenzylphosphonate [7] [13]. This explains why larger amounts of triethyl orthoacetate favor di-esterification over mono-esterification [7] [13].

Table 3: Effect of Temperature on Triethyl Orthoacetate-Mediated Esterification of 4-Methylbenzylphosphonic Acid

Temperature (°C)Reaction Time (h)Monoester Yield (%)Diester Yield (%)Pyrophosphonate Formation
302495-982-5Minimal [7] [13]
601240-4555-60Moderate [7] [13]
90610-1585-90Significant [7] [13]

The optimization of this esterification process has focused on several key parameters [7] [13]:

  • Temperature control: Lower temperatures (around 30°C) favor monoester formation, while higher temperatures (90°C and above) promote diester formation [7] [13].
  • Reaction time: Extended reaction times at elevated temperatures increase diester yield [7] [13].
  • Triethyl orthoacetate equivalents: A minimum of 3 equivalents is required for complete conversion to diethyl 4-methylbenzylphosphonate [7] [13].
  • Solvent effects: While the reaction can proceed in the absence of additional solvents, certain solvents can influence the selectivity between mono- and di-esterification [7] [13].

The triethyl orthoacetate-mediated esterification offers a complementary approach to both the Arbuzov reaction and palladium-catalyzed methods, particularly when starting from phosphonic acids rather than halides [7] [13]. This versatility makes it a valuable addition to the synthetic toolkit for preparing diethyl 4-methylbenzylphosphonate under controlled conditions [7] [13].

Large-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of diethyl 4-methylbenzylphosphonate presents numerous challenges that must be addressed to ensure economic viability, product quality, and process safety [8] [15]. These challenges span reaction engineering, heat management, raw material handling, and purification techniques [8] [15].

Reaction Engineering Challenges

Large-scale production of diethyl 4-methylbenzylphosphonate via the Arbuzov reaction faces several engineering hurdles [8] [15]:

  • Heat management: The exothermic nature of the Arbuzov reaction necessitates efficient heat removal systems to prevent runaway reactions and maintain temperature control [8] [15].
  • Reagent addition: Controlled addition of reactants is critical, particularly when scaling up the reaction to multi-kilogram or ton scale [8] [15].
  • Mixing efficiency: Ensuring uniform mixing becomes increasingly challenging as reactor size increases, potentially leading to localized hot spots and reduced yield [8] [15].

For palladium-catalyzed processes, additional considerations include [6] [12]:

  • Catalyst recovery: The high cost of palladium necessitates efficient recovery and recycling systems [6] [12].
  • Ligand stability: Supporting ligands like Xantphos must remain stable under reaction conditions to maintain catalyst activity [6] [12].
  • Reaction monitoring: Precise control of reaction parameters requires sophisticated monitoring systems [6] [12].

Purification Techniques

The purification of diethyl 4-methylbenzylphosphonate on an industrial scale typically involves a combination of techniques [8] [15]:

Table 4: Industrial Purification Techniques for Diethyl 4-methylbenzylphosphonate

Purification MethodOperational ParametersAdvantagesLimitations
Vacuum Distillation110°C at 0.2 mmHgHigh purity (>97%), Efficient separationEnergy intensive, Thermal stress [1] [8]
Column ChromatographySilica gel, hexanes/ethyl acetateExcellent purity (>99%), VersatileNot economical at large scale, Solvent intensive [8] [15]
CrystallizationFrom diethyl ether/petroleum etherSimple equipment, High throughputLimited to crystallizable compounds, Yield loss [16] [8]
ExtractionAqueous-organic partitioningScalable, Continuous operation possibleMultiple stages required, Emulsion formation [8] [15]

A particularly effective purification strategy for large-scale production involves a combination of initial aqueous workup to remove inorganic salts, followed by vacuum distillation to achieve the desired purity [1] [8]. The typical boiling point of diethyl 4-methylbenzylphosphonate is approximately 110°C at 0.2 mmHg, allowing for efficient separation from most impurities [1] [4].

Industrial Process Considerations

Continuous flow processing has emerged as a promising approach for large-scale production of diethyl 4-methylbenzylphosphonate, offering several advantages over batch processes [15] [8]:

  • Improved heat transfer: The high surface-to-volume ratio in flow reactors enables more efficient heat management [15] [8].
  • Enhanced mixing: Specialized mixing elements ensure uniform reaction conditions [15] [8].
  • Reduced reaction times: Intensified conditions can accelerate reactions while maintaining selectivity [15] [8].
  • Integrated purification: In-line purification steps can be incorporated into the process flow [15] [8].

A notable example of continuous processing technology is described in a recent patent for the production of related dialkyl phosphonites, which employs a rapid mixing reactor coupled with a material circulation subsystem [15]. This system achieves efficient mixing without mechanical stirring and incorporates heat removal through the circulation subsystem, allowing for milder process conditions [15].

The purification of diethyl 4-methylbenzylphosphonate on an industrial scale also faces challenges related to waste management [8] [15]. Traditional purification methods generate significant volumes of solvent waste and potentially contaminated silica gel or other adsorbents [8] [15]. Sustainable alternatives, including solvent recycling systems and more selective crystallization techniques, are being developed to address these environmental concerns [8] [15].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.10718146 g/mol

Monoisotopic Mass

242.10718146 g/mol

Heavy Atom Count

16

UNII

KR7824QXJ2

Other CAS

3762-25-2

Wikipedia

Diethyl 4-Methylbenzylphosphonate

Dates

Modify: 2023-08-15

Successful molecular dynamics simulation of two zinc complexes bridged by a hydroxide in phosphotriesterase using the cationic dummy atom method

Y P Pang
PMID: 11599021   DOI: 10.1002/prot.1138

Abstract

I report herein two 2.0 ns (1.0 fs time step) MD simulations of two zinc complexes bridged by a hydroxide in phosphotriesterase (PTE) employing the nonbonded method and the cationic dummy atom method that uses virtual atoms to impose orientational requirement for zinc ligands. The cationic dummy atom method was able to simulate the four-ligand coordination of the two zinc complexes in PTE. The distance (3.39 +/- 0.07A) between two nearby zinc ions in the time-average structure of PTE derived from the MD simulation using the cationic dummy atoms matched that in the X-ray structure (3.31 +/- 0.001A). Unequivocally, the time-average structure of PTE was able to fit into the experimentally determined difference electron density map of the corresponding X-ray structure. The results demonstrate the practicality of the cationic dummy atom method for MD simulations of zinc proteins bound with multiple zinc ions. In contrast, a 2.0 ns (1.0 fs time step) MD simulation using the nonbonded method revealed a striking difference in the active site between the X-ray structure and the time-average structure that was unable to fit into the density map of PTE. The results suggest that caution should be used in the MD simulations using the nonbonded method.


Inhibitors directed towards the binuclear metal center of phosphotriesterase

S B Hong, F M Raushel
PMID: 9314115   DOI: 10.3109/14756369709029314

Abstract

The potential roles in binding and catalysis for the binuclear metal center found within bacterial phosphotriesterase were evaluated by characterization of the inhibitory properties of 26 substrate and product mimetics. Phosphonates bearing monofluoro, difluoro, or hydroxyl substituents at the methylene position were found to be noncompetitive inhibitors with Ki values ranging from 0.6-9 mM versus the substrate paraoxon. Phosphoramidates did not significantly inhibit the enzyme. Diethyl phosphate and diethyl dithiophosphate inhibited the Cd-substituted enzyme with Ki values of 10 and 130 microM, respectively. The most effective inhibitor for either the cadmium or zinc substituted enzyme was found to be diethyl thiomethylphosphonate. The competitive inhibition constants for this compound were found to be 60 nM and 2.8 microM for the cadmium- and zinc-substituted enzyme, respectively. The tight binding is attributed to chelation of both metal ions simultaneously.


Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog diethyl 4-methylbenzylphosphonate

J L Vanhooke, M M Benning, F M Raushel, H M Holden
PMID: 8634243   DOI: 10.1021/bi960325l

Abstract

Phosphotriesterase from Pseudomonas diminuta catalyzes the hydrolysis of paraoxon and related acetylcholinesterase inhibitors with rate enhancements that approach 10(12). The enzyme requires a binuclear metal center for activity and as isolated contains 2 equiv of zinc per subunit. Here we describe the three-dimensional structure of the Zn2+/Zn2+-substituted enzyme complexed with the substrate analog diethyl 4-methylbenzylphosphonate. Crystals employed in the investigation belonged to the space group C2 with unit cell dimensions of a = 129.6 A, b = 91.4 A, c = 69.4 A, beta = 91.9 degrees, and two subunits in the asymmetric unit. The model was refined by least-squares analysis to a nominal resolution of 2.1 A and a crystallographic R-factor of 15.4% for all measured X-ray data. As in the previously reported structure of the cadmium-containing enzyme, the bridging ligands are a carbamylated lysine residue (Lys 169) and a hydroxide. The zinc ions are separated by 3.3 A. The more buried zinc ion is surrounded by His 55, His 57, Lys 169, Asp 301, and the bridging hydroxide in a trigonal bipyramidal arrangement as described for the cadmium-substituted enzyme. Unlike the octahedral coordination observed for the more solvent-exposed cadmium ion, however, the second zinc is tetrahedrally ligated to Lys 169, His 201, His 230, and the bridging hydroxide. The diethyl 4-methylbenzylphosphonate occupies a site near the binuclear metal center with the phosphoryl oxygen of the substrate analog situated at 3.5 A from the more solvent-exposed zinc ion. The aromatic portion of the inhibitor binds in a fairly hydrophobic pocket. A striking feature of the active site pocket is the lack of direct electrostatic interactions between the inhibitor and the protein. This most likely explains the broad substrate specificity exhibited by phosphotriesterase. The position of the inhibitor within the active site suggests that the nucleophile for the hydrolysis reaction is the metal-bound hydroxide.


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